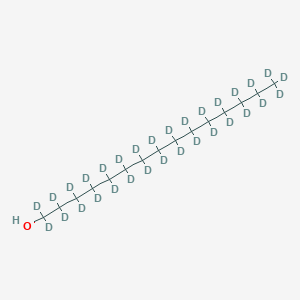

1-Pentadecanol-d31

Description

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-hentriacontadeuteriopentadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIUXOLGHVXAEO-SAQPIRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Pentadecanol and its Deuterated Analog, 1-Pentadecanol-d31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Pentadecanol, a long-chain fatty alcohol, and its deuterated form, 1-Pentadecanol-d31. While extensive data is available for the non-deuterated compound, this guide also extrapolates the expected properties of this compound based on established principles of isotopic labeling. This information is crucial for researchers in various fields, including drug development, where deuterated compounds are increasingly utilized to modulate metabolic pathways and enhance pharmacokinetic profiles.

Core Chemical Properties of 1-Pentadecanol

1-Pentadecanol is a saturated fatty alcohol with a 15-carbon chain. It is a white, waxy solid at room temperature and finds applications in the cosmetic and industrial sectors as an emollient, emulsifier, and surfactant.

Physical and Chemical Data

The following table summarizes the key quantitative data for 1-Pentadecanol.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂O | [1][2] |

| Molecular Weight | 228.42 g/mol | [1][2] |

| Melting Point | 43-46 °C | [2] |

| Boiling Point | 298-299 °C at 760 mmHg | [2] |

| Density | 0.834 g/cm³ | [3] |

| Flash Point | 130 °C | [3] |

| Water Solubility | 0.468 mg/L at 25 °C (estimated) | [2] |

| logP (o/w) | 6.443 (estimated) | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of 1-Pentadecanol.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 1-Pentadecanol typically does not show a prominent molecular ion peak due to facile fragmentation. Common fragments arise from α-cleavage and dehydration.[4] The fragmentation of long-chain alcohols is a well-understood process.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by a triplet corresponding to the terminal methyl group, a triplet for the methylene group adjacent to the hydroxyl group, and a broad multiplet for the remaining methylene groups in the alkyl chain. A signal for the hydroxyl proton is also present.[5]

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the carbon bearing the hydroxyl group, the terminal methyl carbon, and the methylene carbons along the chain.[5]

-

Experimental Protocols

While specific, detailed experimental protocols for proprietary industrial synthesis are not publicly available, general methods for the preparation of long-chain alcohols are well-established in organic chemistry.

General Synthesis of Long-Chain Alcohols

A common laboratory-scale synthesis involves the reduction of the corresponding carboxylic acid or its ester derivative.

Reaction:

R-COOH + LiAlH₄ → R-CH₂OH

Methodology:

-

Esterification: Pentadecanoic acid is first converted to its methyl or ethyl ester by reaction with the corresponding alcohol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Reduction: The resulting ester is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Workup: The reaction is carefully quenched with water and then an acid or base to neutralize the mixture and precipitate the aluminum salts.

-

Purification: The crude 1-Pentadecanol is then purified by extraction and subsequent distillation or recrystallization.

A generalized workflow for this synthesis is depicted below.

This compound: Inferred Properties and Significance

Expected Physicochemical Properties

The replacement of hydrogen with deuterium results in a stronger C-D bond compared to the C-H bond.[6] This is due to the lower zero-point energy of the C-D bond.[6] This difference in bond strength can lead to slight variations in physical properties.

| Property | Expected Change in this compound | Rationale |

| Molecular Weight | Increased to approx. 259.61 g/mol | Addition of 31 neutrons. |

| Melting/Boiling Point | Slightly higher | Stronger intermolecular forces due to decreased vibrational amplitudes.[7] |

| Vapor Pressure | Slightly lower | Stronger intermolecular forces.[7] |

| Spectroscopic Data | Significant shifts in MS and absence of signals in ¹H NMR | Detailed in the following section. |

Predicted Spectroscopic Differences

-

Mass Spectrometry: The molecular ion of this compound will have a mass-to-charge ratio (m/z) that is 31 units higher than the non-deuterated form. The fragmentation pattern is expected to be similar, but the fragments containing deuterium will exhibit corresponding mass shifts. This is a powerful tool for tracing the fate of the molecule in metabolic studies.[8]

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a fully deuterated compound like this compound will show no signals, which is a key indicator of successful deuteration.[9][10]

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the different deuterium environments in the molecule.[9]

-

Synthesis of this compound

The synthesis of deuterated long-chain alcohols can be achieved through various methods, often involving the reduction of a deuterated precursor. A general approach would be the reduction of fully deuterated pentadecanoic acid or its ester.

Metabolic Pathways and the Kinetic Isotope Effect

Long-chain fatty alcohols are metabolized in the body through a series of oxidation steps, primarily catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, to form the corresponding carboxylic acids.[3]

The substitution of hydrogen with deuterium can significantly alter the rate of these metabolic reactions due to the kinetic isotope effect (KIE) .[11][12] The C-D bond is stronger and requires more energy to break than a C-H bond.[6] Consequently, enzymatic reactions involving the cleavage of a C-D bond proceed at a slower rate.[11]

For this compound, the initial oxidation step catalyzed by alcohol dehydrogenase, which involves the removal of a deuterium atom from the α-carbon, is expected to be significantly slower than for the non-deuterated compound. This metabolic switching can lead to:

-

Increased half-life: The slower metabolism of this compound would result in its longer persistence in the body.

-

Altered pharmacokinetic profile: The overall exposure (AUC) to the parent compound would be increased.

-

Reduced formation of metabolites: The rate of formation of pentadecanal and subsequently pentadecanoic acid would be decreased.

These predictable modifications in metabolism make deuterated compounds like this compound valuable tools in drug discovery and development for improving the safety and efficacy of therapeutic agents.[11]

Conclusion

1-Pentadecanol is a well-characterized long-chain fatty alcohol with established physical, chemical, and spectroscopic properties. While specific experimental data for its fully deuterated analog, this compound, is scarce in the public domain, its properties can be reliably inferred from the principles of isotopic labeling. The primary impact of deuteration is the strengthening of the carbon-deuterium bond, leading to a significant kinetic isotope effect. This effect is of paramount importance in the context of drug development, as it offers a strategy to modulate metabolic pathways, extend the half-life of a drug, and potentially reduce the formation of toxic metabolites. Further research into the specific biological effects and metabolic fate of this compound would provide valuable insights for its application in various scientific and therapeutic areas.

References

- 1. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 2. EPR-kinetic isotope effect study of the mechanism of radical-mediated dehydrogenation of an alcohol by the radical SAM enzyme DesII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. studymind.co.uk [studymind.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to 1-Pentadecanol-d31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1-Pentadecanol-d31, a deuterated form of 1-pentadecanol. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who utilize isotopically labeled compounds in their work.

Core Physical and Chemical Properties

This compound is a saturated long-chain fatty alcohol in which 31 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a crucial tool in various research applications, particularly in metabolic studies, pharmacokinetics, and as an internal standard in mass spectrometry-based analyses. While comprehensive experimental data on the physical properties of the deuterated form are not as widely published as its non-deuterated counterpart, the following tables summarize the available information and provide context by comparing it with 1-pentadecanol.

Table 1: Key Identifiers and Molecular Properties

| Property | This compound | 1-Pentadecanol |

| Chemical Formula | CD₃(CD₂)₁₄OH | C₁₅H₃₂O |

| CAS Number | 349553-87-3[1] | 629-76-5 |

| Molecular Weight | 259.61 g/mol [1] | 228.41 g/mol |

| Synonyms | n-Pentadecyl-d31 Alcohol | Pentadecyl alcohol, n-Pentadecanol |

Table 2: Physical Characteristics

| Property | This compound | 1-Pentadecanol |

| Appearance | White solid (presumed) | White, flaky solid |

| Melting Point | Data not available | 41-44 °C |

| Boiling Point | Data not available | 269-271 °C |

| Density | Data not available | 0.842 kg/L at 40 °C |

| Solubility | Insoluble in water; Soluble in organic solvents (presumed) | Insoluble in water; Soluble in alcohol |

Note: The physical properties of this compound are expected to be very similar to those of 1-Pentadecanol, with slight variations due to the increased mass of deuterium.

Experimental Protocols

The primary utility of this compound lies in its application as an internal standard and a tracer in metabolic research. Below are generalized experimental protocols where this compound would be of significant value.

Protocol 1: Use of this compound as an Internal Standard in Mass Spectrometry

This protocol outlines the general workflow for using this compound as an internal standard for the quantification of endogenous 1-pentadecanol or other related fatty alcohols in biological samples.

References

The Role of 1-Pentadecanol-d31 in Advanced Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical research, particularly within the fields of metabolomics and lipidomics, the demand for precise and accurate quantification of endogenous compounds is paramount. Stable isotope-labeled internal standards are fundamental to achieving reliable data in mass spectrometry-based analyses. This technical guide focuses on the primary application of 1-Pentadecanol-d31, a deuterated long-chain fatty alcohol, as an internal standard for the quantitative analysis of fatty alcohols and related lipid species in complex biological matrices.

Core Application: Internal Standard in Mass Spectrometry

This compound serves as an ideal internal standard in analytical workflows, primarily those employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Its utility stems from its chemical similarity to endogenous long-chain fatty alcohols. By introducing a known quantity of this compound at an early stage of sample preparation, researchers can effectively control for variability introduced during the analytical process. This includes sample extraction, derivatization, and instrument response. The significant mass difference between the deuterated standard and its non-deuterated counterparts allows for their distinct detection by the mass spectrometer, enabling accurate quantification.

Experimental Workflow and Logical Relationships

The use of this compound as an internal standard is a critical step in a multi-stage analytical workflow. The following diagram illustrates the logical progression of a typical quantitative analysis of fatty alcohols from a biological sample.

Caption: A generalized workflow for the quantification of fatty alcohols using this compound as an internal standard.

Key Experimental Protocols

While specific protocols may vary depending on the sample matrix and the target analytes, the following provides a detailed methodology for the analysis of long-chain fatty alcohols in a biological sample using GC-MS with this compound as an internal standard. This protocol is a composite of established methods for fatty alcohol analysis.

1. Sample Preparation and Lipid Extraction:

-

Objective: To extract total lipids from the biological matrix.

-

Procedure:

-

To a known quantity of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise amount of this compound solution in a suitable solvent (e.g., ethanol) to achieve a final concentration within the linear range of the assay.

-

Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Add 0.5 mL of 0.9% aqueous NaCl solution to induce phase separation.

-

Centrifuge the sample at 2000 x g for 10 minutes.

-

Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

2. Derivatization for GC-MS Analysis:

-

Objective: To increase the volatility of the fatty alcohols for gas chromatography.

-

Procedure:

-

To the dried lipid extract, add 100 µL of a derivatizing agent. A common choice for hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the tube tightly and heat at 60-70 °C for 30 minutes.

-

After cooling to room temperature, the sample is ready for injection into the GC-MS system.

-

3. GC-MS Instrumental Analysis:

-

Objective: To separate and detect the derivatized fatty alcohols and the internal standard.

-

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent single quadrupole or tandem quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Specific ions for the TMS-derivatives of 1-Pentadecanol and this compound would be monitored.

-

Data Presentation and Quantification

The quantification of endogenous fatty alcohols is achieved by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is constructed using a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.

Table 1: Illustrative Calibration Curve Data for 1-Pentadecanol Quantification

| Standard Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 1,510,876 | 0.010 |

| 0.5 | 76,170 | 1,515,342 | 0.050 |

| 1.0 | 153,890 | 1,521,450 | 0.101 |

| 5.0 | 775,432 | 1,530,987 | 0.506 |

| 10.0 | 1,540,876 | 1,525,678 | 1.010 |

| 25.0 | 3,876,543 | 1,535,432 | 2.525 |

Table 2: Method Validation Parameters for Fatty Alcohol Quantification

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | > 0.995 | 0.999 |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.1 µg/mL |

| Accuracy (% Recovery) | 85-115% | 92-108% |

| Precision (%RSD) | < 15% | < 10% |

Signaling Pathways and Logical Relationships

While this compound itself is not involved in biological signaling, its use is integral to studying pathways that involve fatty alcohols. For instance, in studies of fatty acid metabolism, deuterated standards are crucial for tracing the flux of metabolites through various enzymatic reactions. The following diagram illustrates the logical relationship in a stable isotope tracer study.

Caption: The role of an internal standard in the context of a stable isotope tracing experiment to study metabolic pathways.

Synthesis and Preparation of 1-Pentadecanol-d31: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for the preparation of 1-Pentadecanol-d31. The synthesis involves a two-step process commencing with the perdeuteration of pentadecanoic acid, followed by the reduction of the resulting deuterated carboxylic acid to the desired this compound. This document outlines detailed experimental protocols, presents expected quantitative data in tabular format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The initial step focuses on achieving high isotopic enrichment through the deuteration of the hydrocarbon chain of pentadecanoic acid. The subsequent step involves the reduction of the carboxylic acid functional group to a primary alcohol using a deuterated reducing agent to complete the synthesis of the target molecule.

Navigating the Landscape of Deuterated Lipids: A Technical Guide to 1-Pentadecanol-d31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Pentadecanol-d31, a deuterated long-chain fatty alcohol. Given the specialized nature of this isotopically labeled compound, this document focuses on pathways to procurement through custom synthesis, provides representative synthetic methodologies, and presents key physicochemical data of its non-deuterated analogue, 1-Pentadecanol, to serve as a valuable reference.

Supplier and Availability Landscape

Direct, off-the-shelf commercial availability of this compound is limited. Researchers requiring this compound will likely need to engage with companies specializing in custom isotope labeling and chemical synthesis. These services can synthesize this compound to specified purity and isotopic enrichment levels.

Table 1: Potential Custom Synthesis Providers

| Company | Service Highlights |

| --INVALID-LINK-- | Specializes in the custom synthesis of deuterated chemicals for analytical, pharmacokinetic, and advanced material applications.[1] |

| --INVALID-LINK-- | Offers custom stable isotope labeling services, including deuterium, with technical support throughout the process.[2] |

| --INVALID-LINK-- | Provides design, preparation, and characterization of radio- and mass-labeled compounds, including custom synthesis.[3] |

| --INVALID-LINK-- | Delivers tailored solutions for the synthesis of deuterated compounds for drug discovery and development.[4] |

| --INVALID-LINK-- | Offers various isotope labeling services, including custom carbohydrate and other molecule labeling.[5] |

| --INVALID-LINK-- | Provides custom organic synthesis services for stable-labeled compounds, including those with deuterium.[6] |

| --INVALID-LINK-- | Offers custom synthesis of high-purity deuterium-labeled compounds for various research applications.[7] |

| --INVALID-LINK-- | Provides a wide range of stable isotope labeling services, including custom synthesis of compounds with deuterium.[] |

| --INVALID-LINK-- | Delivers rapid and innovative isotopic labeling services to support drug development programs.[9] |

| --INVALID-LINK-- | Offers custom synthesis of stable isotope-labeled compounds, including those with deuterium, carbon-13, and nitrogen-15.[10][11] |

Physicochemical Properties of 1-Pentadecanol

Table 2: Physicochemical Data of 1-Pentadecanol

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₂O | [12][13] |

| Molecular Weight | 228.41 g/mol | [13][14] |

| Appearance | White solid | [12][15] |

| Melting Point | 41-44 °C | [12][14] |

| Boiling Point | 269-271 °C | [12][14] |

| Density | 0.842 kg/L at 40 °C | [12] |

| Flash Point | 112 °C (closed cup) | [12] |

| CAS Number | 629-76-5 | [12][13] |

Experimental Protocols: Synthesis of Deuterated Fatty Alcohols

The synthesis of this compound would typically start from a deuterated precursor, such as deuterated pentadecanoic acid or a shorter-chain deuterated building block that is then elongated. Below is a representative, generalized workflow for the synthesis of a deuterated long-chain fatty alcohol.

Representative Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Methodological Details

-

Starting Material : The synthesis would likely commence with deuterated pentadecanoic acid (pentadecanoic acid-d30). This precursor can be synthesized via methods such as H/D exchange on the corresponding non-deuterated fatty acid.

-

Reduction : The deuterated carboxylic acid is then reduced to the corresponding alcohol. A common and effective method for this transformation is the use of a strong reducing agent like lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). The use of LiAlD₄ ensures the introduction of a deuterium atom at the C1 position.

-

Reaction Conditions : The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive reducing agent by atmospheric moisture. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

-

Workup : After the reaction is complete, it is carefully quenched with water and/or aqueous acid to neutralize the excess reducing agent and hydrolyze the resulting aluminum alkoxide complex.

-

Purification : The crude product is then extracted into an organic solvent, dried, and purified. Purification is commonly achieved through column chromatography on silica gel to yield the high-purity this compound.

-

Characterization : The final product's identity and isotopic enrichment are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry (MS).

Logical Relationship for Procurement

For researchers, the process of acquiring this compound follows a logical progression from identifying the need for a specialized deuterated compound to engaging with a custom synthesis provider.

Caption: Decision-making workflow for procuring this compound.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. revvity.com [revvity.com]

- 3. Isotope Labeling Services and Capabilities | RTI [rti.org]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. Isotope Labeling Service - Creative Biolabs [creative-biolabs.com]

- 6. moravek.com [moravek.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 9. criver.com [criver.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 1-Pentadecanol - Wikipedia [en.wikipedia.org]

- 13. 1-Pentadecanol | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-十五醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. L03673.06 [thermofisher.com]

A Technical Guide to the Safe Handling of 1-Pentadecanol-d31

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 1-Pentadecanol-d31. The information herein is compiled from various safety data sheets and technical resources for the non-deuterated analogue, 1-Pentadecanol, and is extrapolated to its deuterated form. Due to the isotopic labeling, this compound is primarily utilized in research and development for metabolic studies and as an internal standard in mass spectrometry. While deuteration is not expected to significantly alter the chemical hazards, users should always consult the most recent safety data sheet (SDS) provided by the supplier and handle the compound with care in a controlled laboratory setting.

Chemical and Physical Properties

This compound is a deuterated form of 1-Pentadecanol, a long-chain fatty alcohol. At room temperature, it is a white, flaky solid.[1] The physical and chemical properties are expected to be very similar to its non-deuterated counterpart.

| Property | Value | References |

| Molecular Formula | C15H D31O | [2][3] |

| Molecular Weight | ~259.5 g/mol (calculated) | [4][5] |

| Appearance | White solid | [1][2][3] |

| Melting Point | 41-44 °C | [1][5][6] |

| Boiling Point | 269-271 °C | [1][2][3][6] |

| Flash Point | 112 - 130 °C (closed cup) | [1][5] |

| Solubility | Insoluble in water. Soluble in DMSO. | [2][3][7] |

| Stability | Stable under normal conditions. | [2][3] |

Hazard Identification and Toxicology

1-Pentadecanol is generally considered to have low toxicity.[8][9] However, as with any chemical, appropriate precautions should be taken to minimize exposure.

-

Acute Effects: Excessive exposure may cause some central nervous system depression.[8][9][10]

-

Skin Contact: Prolonged contact may cause skin irritation and defatting of the skin.[1][8][9][10]

-

Eye Contact: May be slightly to moderately irritating to the eyes.[1] Direct contact may cause temporary irritation.[11]

-

Inhalation: Not expected to be a significant hazard under normal use, but inhalation of dust should be avoided.[11]

-

Ingestion: Expected to be a low ingestion hazard.[11]

According to aggregated GHS information, this chemical does not meet the criteria for classification as hazardous in the vast majority of reports.[4]

Safe Handling and Storage

Adherence to proper laboratory procedures is essential when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[4][10]

-

Hand Protection: Wear chemical-resistant gloves. Gloves should be inspected prior to use.[1][10]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[1][3]

-

Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[2][3] If dust formation is likely or ventilation is inadequate, a full-face respirator or a dust mask (such as a type N95) should be used.[10]

Engineering Controls

-

Work in a well-ventilated area.[10] Local exhaust ventilation may be necessary if user operations generate dust, fume, or mist.[12]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][10]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

-

Store away from heat and sources of ignition.[10]

First Aid Measures

In the event of exposure, follow these first aid guidelines:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][10]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[2][10]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[2][10]

Accidental Release Measures

In the case of a spill:

-

Ensure adequate ventilation and remove all sources of ignition.[10]

-

Wear appropriate personal protective equipment.[10]

-

Sweep up the spilled material and shovel it into a suitable container for disposal.[2]

-

Prevent the chemical from entering drains.[10]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2] Water or foam may cause frothing.[10]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2][10]

Experimental Protocols

While specific experimental protocols will vary depending on the application, the following provides a general methodology for the preparation of this compound as a stock solution for use as an internal standard in mass spectrometry.

Preparation of a Stock Solution

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Volumetric flask

-

Analytical balance

-

Pipettes

-

-

Procedure:

-

Accurately weigh the desired amount of this compound using an analytical balance.

-

Transfer the weighed compound to a volumetric flask of the appropriate size.

-

Add a small amount of DMSO to the flask to dissolve the compound. Sonication may be used to aid dissolution.[7]

-

Once dissolved, add DMSO to the flask up to the calibration mark.

-

Stopper the flask and invert several times to ensure a homogenous solution.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[13]

-

Visualizations

Safe Handling Workflow

References

- 1. 1-Pentadecanol - Wikipedia [en.wikipedia.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-Pentadecanol | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Pentadecanol | CAS#:629-76-5 | Chemsrc [chemsrc.com]

- 6. 1-Pentadecanol 99 629-76-5 [sigmaaldrich.com]

- 7. 1-Pentadecanol | TargetMol [targetmol.com]

- 8. PENTADECANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 1-Pentadecanol | 629-76-5 [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. cloudfront.zoro.com [cloudfront.zoro.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Storage Conditions for Deuterated Long-Chain Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optimal storage conditions, stability considerations, and analytical methodologies for maintaining the integrity of deuterated long-chain alcohols. Ensuring the chemical and isotopic purity of these valuable compounds is paramount for the accuracy and reproducibility of research and development activities.

Core Principles of Storage and Handling

Deuterated long-chain alcohols, like their non-deuterated counterparts, are susceptible to degradation over time. However, the presence of deuterium isotopes introduces specific considerations, primarily the risk of hydrogen-deuterium (H-D) exchange. The primary goals of proper storage are to minimize chemical degradation (e.g., oxidation) and to prevent isotopic dilution.

Key Factors Influencing Stability:

-

Temperature: Lower temperatures are generally recommended to slow down the rates of chemical reactions and potential degradation.

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

-

Atmosphere: The presence of oxygen can lead to oxidation of the alcohol functionality. Moisture in the atmosphere is a primary source of protons for H-D exchange.

-

Solvent: The choice of solvent is critical. Protic solvents can facilitate H-D exchange, while certain organic solvents may contain impurities that can degrade the sample.

-

Purity: The initial purity of the deuterated alcohol can affect its stability. Impurities can act as catalysts for degradation reactions.

Recommended Storage Conditions

To ensure the long-term stability of deuterated long-chain alcohols, the following storage conditions are recommended. These recommendations are categorized based on the physical state of the compound and the duration of storage.

Table 1: Recommended Storage Conditions for Deuterated Long-Chain Alcohols

| Storage Duration | Physical State | Recommended Temperature | Atmosphere | Container | Light Conditions |

| Short-Term (≤ 6 months) | Neat (Solid/Liquid) | 2-8°C | Inert Gas (Argon or Nitrogen) | Tightly sealed amber glass vial with PTFE-lined cap | In the dark |

| Solution in Aprotic Solvent | 2-8°C | Inert Gas (Argon or Nitrogen) | Tightly sealed amber glass vial with PTFE-lined cap | In the dark | |

| Long-Term (> 6 months) | Neat (Solid/Liquid) | -20°C or lower | Inert Gas (Argon or Nitrogen) | Tightly sealed amber glass vial with PTFE-lined cap, sealed with Parafilm® | In the dark |

| Solution in Aprotic Solvent | -20°C or lower | Inert Gas (Argon or Nitrogen) | Tightly sealed amber glass vial with PTFE-lined cap, sealed with Parafilm® | In the dark |

* Recommended aprotic solvents include anhydrous acetonitrile, anhydrous dioxane, and anhydrous tetrahydrofuran (THF). The choice of solvent should be compatible with the specific deuterated long-chain alcohol and the intended downstream application.

Quantitative Stability Data (Illustrative)

Table 2: Illustrative Long-Term Stability of Deuterated Dodecanol (Solid) at -20°C under Inert Atmosphere

| Time (Months) | Purity (%) | Isotopic Enrichment (%) | Comments |

| 0 | 99.8 | 99.5 | Initial analysis |

| 12 | 99.7 | 99.5 | Negligible degradation observed. |

| 24 | 99.6 | 99.4 | Minor decrease in purity, isotopic enrichment stable. |

| 36 | 99.5 | 99.4 | Compound remains highly stable. |

| 60 | 99.3 | 99.3 | Slight decrease in purity and enrichment over extended period. |

Table 3: Illustrative Stability of Deuterated Oleyl Alcohol (Unsaturated) in Anhydrous Acetonitrile at -20°C under Inert Atmosphere

| Time (Months) | Purity (%) | Isotopic Enrichment (%) | Comments |

| 0 | 99.5 | 99.2 | Initial analysis |

| 6 | 99.2 | 99.1 | Minor oxidative degradation may begin. |

| 12 | 98.8 | 99.0 | Purity decrease more noticeable than in saturated counterparts. |

| 24 | 98.0 | 98.8 | Increased potential for oxidation of the double bond. |

Degradation Pathways and Prevention

The primary degradation pathways for long-chain alcohols are oxidation and dehydration. Deuteration can influence the rate of these reactions due to the kinetic isotope effect, where the C-D bond is stronger and thus more difficult to break than a C-H bond.

Oxidation

Long-chain primary alcohols can be oxidized to aldehydes and further to carboxylic acids. This process is often initiated by atmospheric oxygen and can be accelerated by heat, light, and the presence of metal ion impurities.

1-Pentadecanol-d31 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Pentadecanol-d31, a deuterated form of the long-chain fatty alcohol, 1-Pentadecanol. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed information on this compound's properties and applications.

Core Molecular Attributes

This compound is the deuterium-labeled version of 1-Pentadecanol. In this stable isotope-labeled compound, 31 of the hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various research applications, particularly in quantitative analysis using mass spectrometry.

Chemical Structure and Formula

The chemical formula for this compound is C₁₅HD₃₁O. Its structure is analogous to 1-Pentadecanol, with deuterium atoms replacing the hydrogen atoms along the pentadecyl chain and on the hydroxyl group.

Molecular Weight

The molecular weight of this compound is 259.60 g/mol .[1] This is significantly higher than that of its non-deuterated counterpart, 1-Pentadecanol, which has a molecular weight of approximately 228.41 g/mol .[2][3][4]

Physicochemical Data

Table 1: Physicochemical Properties of 1-Pentadecanol (Non-deuterated)

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂O | [2][3][4] |

| Molecular Weight | 228.41 g/mol | [2][3][4] |

| Appearance | White solid | [3] |

| Melting Point | 41-44 °C | [3] |

| Boiling Point | 269-271 °C at 760 mmHg | [3] |

| Flash Point | 112 °C (closed cup) | [3] |

| Solubility | Insoluble in water, soluble in alcohol. | [5] |

| CAS Number | 629-76-5 | [2][3][4] |

Experimental Protocols and Applications

Deuterated compounds like this compound are primarily utilized as internal standards in quantitative mass spectrometry-based assays. The significant mass shift between the labeled and unlabeled compound allows for clear differentiation in mass spectra, enabling precise quantification of the non-deuterated analyte in complex biological matrices.

General Experimental Workflow for Use as an Internal Standard

Below is a generalized workflow for the application of this compound as an internal standard in a quantitative mass spectrometry experiment.

Methodology:

-

Sample Preparation: A known amount of this compound is spiked into the biological sample containing the endogenous (unlabeled) 1-Pentadecanol.

-

Extraction: Lipids, including both the analyte and the internal standard, are extracted from the sample matrix using an appropriate organic solvent system.

-

Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC) to reduce matrix effects and separate isomers.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer, typically a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

-

Data Analysis: The peak areas for the analyte and the internal standard are integrated. The ratio of the analyte peak area to the internal standard peak area is calculated and used to determine the concentration of the analyte in the original sample by comparison to a calibration curve.

Metabolic Pathway of Long-Chain Fatty Alcohols

1-Pentadecanol, as a long-chain fatty alcohol, is involved in lipid metabolism. Understanding its metabolic fate is crucial for many research applications. The general pathway involves the conversion of fatty alcohols to fatty aldehydes, which are then oxidized to fatty acids.

This pathway highlights the key enzymatic steps in the metabolism of long-chain fatty alcohols. Fatty acyl-CoAs are reduced to fatty alcohols, which are then sequentially oxidized to fatty aldehydes and finally to fatty acids by alcohol dehydrogenase and fatty aldehyde dehydrogenase (FALDH), respectively. This metabolic conversion is an important consideration in studies involving the quantification or tracing of 1-Pentadecanol.

References

- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Pentadecanol - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. 1-pentadecanol, 629-76-5 [thegoodscentscompany.com]

The Natural Occurrence of Pentadecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanol, a saturated fatty alcohol with a 15-carbon chain, is a naturally occurring compound found across various biological kingdoms, from plants and microorganisms to insects. While not as ubiquitous as its even-chained counterparts, pentadecanol and its isomers play intriguing roles in chemical signaling, defense mechanisms, and as metabolic intermediates. This technical guide provides an in-depth exploration of the natural occurrence of pentadecanol, detailing its presence in various organisms, the biosynthetic pathways responsible for its formation, and the experimental protocols for its extraction, identification, and quantification.

Natural Occurrence of Pentadecanol

Pentadecanol has been identified in a diverse range of natural sources. The primary isomer, 1-pentadecanol, along with other positional isomers, has been detected in various plants, microorganisms, and insects.

In Plants

Several plant species have been found to contain pentadecanol, often as a component of their essential oils, waxes, or other extracts.

-

Solena amplexicaulis (Creeping Cucumber): The leaves of this plant have been shown to contain 1-pentadecanol.

-

Myrica esculenta (Box Myrtle): The essential oil from the leaves of this plant contains n-pentadecanol as a notable constituent.

-

Curcuma amada (Mango Ginger) and Cichorium endivia (Endive): 1-pentadecanol has been reported to be found in these plants.[1]

-

Commiphora mildbraedii : The stem and root bark of this plant have been identified as sources of n-pentadecanol.[2]

-

Scorzonera genus: Various parts of plants in this genus, including the root, stem, leaf, and seed, have been found to contain "pentadecanol," although the specific isomer is not always identified.[2]

In Microorganisms

Microbes, particularly certain bacteria and fungi, are capable of producing or metabolizing long-chain alkanes into their corresponding alcohols, including pentadecanol.

-

Synechococcus sp. GFB01: This freshwater cyanobacterium, isolated from the Amazon region, produces 6-pentadecanol as a minor volatile organic compound.[3][4]

-

Candida strains: Certain citric acid-producing strains of Candida can oxidize pentadecane to produce both pentadecanol and pentadecanoic acid.[5]

In Insects

In the insect world, isomers of pentadecanol have been identified as semiochemicals, playing a role in chemical communication.

-

Pheromones: 2-Pentadecanol has been identified as a pheromone in some insect species.[6] 8-Pentadecanol has been reported in the ant species Leptogenys diminuta.[7]

Quantitative Data on Pentadecanol Occurrence

The concentration of pentadecanol in natural sources can vary significantly. The following table summarizes the available quantitative data. It is important to note that for many of the identified sources, quantitative analysis has not been reported.

| Organism/Source | Part/Condition | Compound | Concentration/Abundance | Reference |

| Solena amplexicaulis | Leaves | 1-Pentadecanol | Amount comparable to other long-chain alcohols in a total of 3651.59 ± 327.18 µg per 100g of leaves. | [7] |

| Myrica esculenta | Leaf Essential Oil | n-Pentadecanol | 7.7% of the total essential oil composition. | [8] |

| Candida sp. (strain 337) | 3-day fermenter culture with pentadecane | 1-Pentadecanol | 85.5 mg per 10 g of pentadecane consumed. | [5] |

| Synechococcus sp. GFB01 | Volatile Organic Compounds | 6-Pentadecanol | Identified as a minor component relative to heptadecane (81.32%). | [4][9] |

Biosynthesis of Pentadecanol

The biosynthesis of pentadecanol, an odd-chain fatty alcohol, is intrinsically linked to the metabolism of odd-chain fatty acids. The primary pathway involves the synthesis of pentadecanoic acid, which is then reduced to 1-pentadecanol.

The synthesis of odd-chain fatty acids, such as pentadecanoic acid, initiates with propionyl-CoA as the starter unit, in contrast to the acetyl-CoA used for even-chain fatty acids.[6] Propionyl-CoA is carboxylated to methylmalonyl-CoA, which then enters the fatty acid synthesis cycle. Through a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is elongated by two-carbon units from malonyl-CoA.

Once pentadecanoyl-CoA or pentadecanoyl-ACP is formed, it can be converted to 1-pentadecanol through a two-step reduction process. A fatty acyl-CoA reductase or fatty acyl-ACP reductase first reduces the activated fatty acid to an aldehyde (pentadecanal). Subsequently, an alcohol dehydrogenase reduces the aldehyde to the final product, 1-pentadecanol.[1]

Biosynthesis pathway of 1-pentadecanol from propionyl-CoA.

Experimental Protocols

The extraction, identification, and quantification of pentadecanol from natural sources typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. A derivatization step is often necessary to improve the volatility of the long-chain alcohol for GC analysis.

Extraction of Pentadecanol from Plant Material

This protocol describes a general method for the extraction of long-chain fatty alcohols from plant leaves.

Materials:

-

Fresh plant leaves

-

Chloroform or Hexane (analytical grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream

-

Glass vials

-

Internal standard (e.g., heptadecanoic acid or a non-naturally occurring odd-chain alcohol)

Procedure:

-

Sample Preparation: Freshly collected plant leaves are washed with distilled water and gently blotted dry.

-

Extraction: The leaves are immersed in chloroform or hexane in a glass beaker for 1-2 minutes with gentle agitation. This short immersion time primarily extracts the epicuticular waxes.

-

Drying and Concentration: The solvent is decanted and dried over anhydrous sodium sulfate. The dried solvent is then concentrated to a small volume using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.

-

Addition of Internal Standard: A known amount of an appropriate internal standard is added to the extract for quantification purposes.

Extraction of Pentadecanol from Microbial Cultures

This protocol outlines a method for extracting fatty alcohols from a microbial culture.

Materials:

-

Microbial cell culture

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator or nitrogen stream

-

Internal standard

Procedure:

-

Cell Harvesting: The microbial culture is centrifuged to pellet the cells. The supernatant can be extracted separately if extracellular lipids are of interest.

-

Lipid Extraction: The cell pellet is resuspended in a known volume of chloroform:methanol (2:1, v/v) and vortexed vigorously for 15-20 minutes to disrupt the cells and extract the lipids.

-

Phase Separation: A 0.9% NaCl solution (approximately one-fifth of the total volume of the chloroform:methanol mixture) is added, and the mixture is vortexed and then centrifuged to separate the phases.

-

Collection and Concentration: The lower chloroform phase containing the lipids is carefully collected and transferred to a new vial. The solvent is evaporated to dryness under a stream of nitrogen or using a rotary evaporator.

-

Addition of Internal Standard: The dried lipid extract is reconstituted in a known volume of an appropriate solvent, and a known amount of internal standard is added.

Derivatization for GC-MS Analysis

To enhance the volatility of pentadecanol for GC-MS analysis, the hydroxyl group is typically derivatized to a trimethylsilyl (TMS) ether.

Materials:

-

Dried lipid extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Heating block or oven

-

GC-MS vials

Procedure:

-

Reaction Setup: To the dried extract in a GC-MS vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

-

Incubation: The vial is tightly capped and heated at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for lipid analysis (e.g., HP-5ms, DB-5ms).

Typical GC-MS Parameters:

-

Injector Temperature: 250-280°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100-150°C, hold for 1-2 minutes.

-

Ramp: Increase to 280-300°C at a rate of 5-10°C/min.

-

Final hold: 5-10 minutes.

-

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-550

Quantification:

Quantification is performed by comparing the peak area of the derivatized pentadecanol to the peak area of the internal standard. A calibration curve prepared with known concentrations of a pentadecanol standard and the internal standard should be used for accurate quantification.

General workflow for the analysis of pentadecanol.

Conclusion

Pentadecanol, while less common than its even-chained relatives, is a fascinating natural product with a diverse distribution across the biological world. Its presence in plants, microorganisms, and as an insect semiochemical highlights its varied biological roles. The biosynthetic pathway, originating from propionyl-CoA, provides a clear route to its formation. The analytical methods detailed in this guide offer a robust framework for the extraction, identification, and quantification of pentadecanol in various natural matrices. Further research into the quantitative occurrence and biological activities of pentadecanol is warranted to fully understand its significance and potential applications in fields such as drug development, agriculture, and biotechnology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity | MDPI [mdpi.com]

- 8. Structural basis for substrate fatty acyl chain specificity: crystal structure of human very-long-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-Pentadecanol-d31 in Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanol is a saturated long-chain fatty alcohol that plays a role in various biological and industrial processes.[1] Accurate quantification of 1-pentadecanol in complex matrices such as biological fluids, environmental samples, and industrial formulations is crucial for research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering excellent selectivity and sensitivity.[2]

The use of a stable isotope-labeled internal standard, such as 1-Pentadecanol-d31, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), provides the highest accuracy and precision by correcting for variations in sample preparation, injection volume, and ionization efficiency.[2] The deuterated standard is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process, but its increased mass allows it to be distinguished by the mass spectrometer.

This document provides detailed application notes and protocols for the quantitative analysis of 1-pentadecanol using this compound as an internal standard by GC-MS.

Principle of the Method

The quantitative analysis of 1-pentadecanol is performed by adding a known amount of this compound to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. Due to the polar nature of the hydroxyl group, which can lead to poor chromatographic performance, both the analyte and the internal standard are derivatized to form their trimethylsilyl (TMS) ethers.[3] This derivatization step increases the volatility and thermal stability of the compounds, resulting in improved peak shape and sensitivity.[4]

Following derivatization, the samples are analyzed by GC-MS. The gas chromatograph separates the TMS-derivatized 1-pentadecanol from other components in the sample matrix. The mass spectrometer, operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, detects and quantifies the characteristic ions of both the analyte and the internal standard. The concentration of 1-pentadecanol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Data Presentation

The following tables summarize the expected quantitative performance data for the GC-MS method for the analysis of 1-pentadecanol using this compound as an internal standard. The data is representative of a validated method and is intended to provide a benchmark for performance.

Table 1: Method Validation Parameters

| Parameter | Specification |

| Linearity (r²) | ≥ 0.999 |

| Calibration Range | 1 - 250 µg/mL |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1 µg/mL |

| Accuracy (% Bias) | Within ± 15% |

| Precision (%RSD) | ≤ 15% |

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%RSD) (n=18, 3 days) | Inter-day Accuracy (%Bias) (n=18, 3 days) |

| Low QC | 3 | 5.2 | +3.1 | 6.8 | +2.5 |

| Mid QC | 75 | 3.8 | -1.5 | 4.5 | -0.8 |

| High QC | 200 | 2.5 | +0.7 | 3.1 | +1.2 |

Experimental Protocols

Materials and Reagents

-

1-Pentadecanol (≥98% purity)

-

This compound (≥98% purity, isotopic enrichment ≥98%)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine (anhydrous, ≥99.8%)

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Nitrogen gas (high purity)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

GC vials with inserts and PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

Standard Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-pentadecanol and dissolve it in methanol in a 10 mL volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with methanol to create calibration standards.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation

The following is a general protocol for the extraction of 1-pentadecanol from a liquid sample matrix (e.g., plasma). The protocol may need to be adapted for different sample types.

-

Aliquoting: In a glass centrifuge tube, add 100 µL of the sample (calibrator, quality control, or unknown).

-

Spiking: Add 50 µL of the internal standard spiking solution (10 µg/mL) to each tube.

-

Extraction: Add 1 mL of a hexane:dichloromethane (4:1, v/v) mixture.

-

Vortexing: Vortex the tubes vigorously for 2 minutes.

-

Centrifugation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the layers.

-

Transfer: Carefully transfer the upper organic layer to a clean GC vial insert.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

Derivatization Protocol

-

To the dried extract in the GC vial insert, add 50 µL of anhydrous pyridine.

-

Add 100 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of TMS-derivatized 1-pentadecanol. These may need to be optimized for your specific instrument.

Table 3: GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Temperature Program | Initial: 150°C, hold 1 min; Ramp: 15°C/min to 300°C, hold 5 min |

| Mass Spectrometer | |

| MS System | Agilent 5977B or equivalent single quadrupole or triple quadrupole MS |

| MS Transfer Line Temp. | 290°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, monitor the following ions for the TMS derivatives of 1-pentadecanol and this compound.

Table 4: SIM Ions for Quantification

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 1-Pentadecanol-TMS | 103 | 75 | 285 ([M-15]+) |

| This compound-TMS | 103 | 75 | 316 ([M-15]+) |

Note: The quantifier and qualifier ions for this compound-TMS are based on the assumption that the deuterium labels are on the pentadecyl chain and do not significantly alter the fragmentation pattern of the TMS group. The [M-15]+ ion will show a mass shift corresponding to the number of deuterium atoms.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both 1-pentadecanol-TMS and this compound-TMS.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards. Perform a linear regression analysis with a 1/x or 1/x² weighting.

-

Quantification: Determine the concentration of 1-pentadecanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

References

Quantitative Analysis Using 1-Pentadecanol-d31: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Pentadecanol-d31 as an internal standard in quantitative analysis, primarily focusing on chromatographic and mass spectrometric techniques.

Application Note: this compound as an Internal Standard

Introduction

This compound is the deuterated form of 1-pentadecanol, a long-chain fatty alcohol.[1][2] In quantitative analysis, particularly in mass spectrometry-based methods, stable isotope-labeled compounds are the gold standard for internal standards.[2][3] They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization.[4] The mass difference allows for their distinct detection by a mass spectrometer, enabling accurate quantification by correcting for analyte loss during sample processing and variations in instrument response.[1][3]

Applications

This compound is an ideal internal standard for the quantitative analysis of:

-

1-Pentadecanol and other long-chain fatty alcohols: It serves as a direct internal standard for its non-labeled analog, providing the most accurate quantification.

-

Related lipid molecules: Due to its structural similarity, it can be used for the quantification of other C15 compounds or long-chain fatty alcohols where a specific deuterated standard is unavailable.

-

Biomarker monitoring: In studies involving lipid metabolism, this compound can be used to accurately track the levels of endogenous 1-pentadecanol or related metabolites in various biological matrices such as plasma, serum, tissues, and cell cultures.[5]

Choice of Analytical Technique

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for the analysis of fatty alcohols. Due to the volatility of 1-pentadecanol, GC-MS is often the preferred method. However, derivatization is typically required to improve its chromatographic properties.[6] LC-MS can also be employed, particularly for less volatile or thermally labile related compounds.[7]

Experimental Protocols

Protocol 1: Quantitative Analysis of 1-Pentadecanol in Plasma by GC-MS

This protocol describes the quantification of 1-pentadecanol in human plasma using this compound as an internal standard, followed by derivatization and GC-MS analysis.

1. Materials and Reagents

-

1-Pentadecanol (analyte standard)

-

This compound (internal standard)

-

Human plasma (or other biological matrix)

-

Methanol (LC-MS grade)

-

Hexane (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine (anhydrous)

-

Phosphate-buffered saline (PBS)

-

Microcentrifuge tubes (1.5 mL)

-

GC vials with inserts

2. Standard and Sample Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of 1-pentadecanol and dissolve in 10 mL of methanol.

-

Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking blank plasma with the 1-pentadecanol stock solution to achieve final concentrations ranging from 0.1 to 50 µg/mL.

-

-

Internal Standard Spiking:

-

To 100 µL of each calibration standard and plasma sample, add 10 µL of a 10 µg/mL working solution of this compound in methanol.

-

-

Liquid-Liquid Extraction:

-

To each tube, add 500 µL of hexane.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean microcentrifuge tube.

-

Repeat the extraction with another 500 µL of hexane and combine the extracts.

-

Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

-

Cap the vials tightly and vortex for 1 minute.

-

Heat the vials at 70°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

-

3. GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial: 150°C, hold 1 min; Ramp: 15°C/min to 300°C, hold 5 min |

| Mass Spectrometer | |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | To be determined based on the mass spectra of the derivatized analyte and internal standard. |

4. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of 1-pentadecanol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: GC-MS quantitative analysis workflow.

Caption: Role of internal standard in quantitative analysis.

Quantitative Data Summary

The following table summarizes hypothetical, yet expected, quantitative data for the GC-MS analysis of 1-pentadecanol using this compound as an internal standard. Actual values should be determined during method validation.

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| Calibration Range | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Conclusion

This compound is a highly suitable internal standard for the accurate and precise quantification of 1-pentadecanol and related compounds in various biological matrices. The provided GC-MS protocol offers a robust framework for researchers in drug development and life sciences. Method validation is crucial to ensure the reliability of the obtained results.

References

- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. jianhaidulab.com [jianhaidulab.com]

- 7. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 1-Pentadecanol-d31 for Metabolic Flux Analysis

Introduction

1-Pentadecanol-d31 is a stable isotope-labeled fatty alcohol used as a tracer in metabolic flux analysis (MFA) to investigate fatty acid metabolism. As a deuterated analog of 1-pentadecanol, it allows for the in vivo and in vitro tracking of the metabolic fate of this odd-chain fatty alcohol. The high number of deuterium atoms provides a distinct mass shift, facilitating its detection and quantification by mass spectrometry. This enables researchers to delineate the pathways of fatty acid oxidation, esterification, and incorporation into complex lipids.

Principle of Application

Upon administration, this compound is metabolized through the fatty alcohol cycle. It is first oxidized to its corresponding aldehyde, pentadecanal-d31, and subsequently to pentadecanoic acid-d31. This newly formed labeled fatty acid then enters the cellular fatty acid pool and undergoes the same metabolic processes as its unlabeled counterpart. By measuring the isotopic enrichment of pentadecanoic acid and its downstream metabolites in various biological samples (e.g., plasma, tissues), researchers can quantify the dynamic rates of fatty acid flux, including oxidation and incorporation into triglycerides and phospholipids.

Applications in Research and Drug Development

-

Studying Fatty Acid Oxidation Disorders: this compound can be employed to diagnose and understand the pathophysiology of inherited disorders of fatty acid oxidation.

-

Cancer Metabolism Research: Altered fatty acid metabolism is a hallmark of many cancers. This tracer can be used to investigate the reliance of tumor cells on fatty acid oxidation for energy and biomass production, providing potential therapeutic targets.

-

Non-alcoholic Fatty Liver Disease (NAFLD) Research: The tracer can help elucidate the mechanisms of lipid accumulation in the liver and the progression of NAFLD.

-

Drug Development: this compound can be used to assess the effect of therapeutic agents on fatty acid metabolism.

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to downstream metabolites.

Experimental Protocols

In Vivo Metabolic Flux Analysis in a Rodent Model

This protocol describes an in vivo experiment to measure the flux of pentadecanoic acid in a rodent model using a continuous infusion of this compound.

Materials:

-

This compound (isotopic purity > 98%)

-

Vehicle for tracer administration (e.g., sterile saline with 0.1% BSA)

-

Anesthesia (e.g., isoflurane)

-

Infusion pump and catheters

-

Blood collection tubes (with anticoagulant)

-

Tissue collection tools

-

Internal standards for mass spectrometry (e.g., 13C-labeled pentadecanoic acid)

-

Solvents for extraction (e.g., chloroform, methanol, isooctane)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Experimental Workflow:

Application Notes and Protocols for Incorporating 1-Pentadecanol-d31 in Lipidomics Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1-Pentadecanol-d31 as an internal standard in lipidomics research. The following sections detail the principles of its application, protocols for its use in quantitative lipid analysis, and its relevance in studying specific signaling pathways.

Introduction to this compound in Lipidomics

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry (MS)-based techniques, particularly when coupled with liquid chromatography (LC), have become the primary tools for detailed lipid analysis. However, the inherent variability in sample preparation and the ionization efficiency of different lipid molecules can lead to inaccuracies in quantification.

To address these challenges, the use of stable isotope-labeled internal standards is a well-established practice. This compound, a deuterated form of the 15-carbon fatty alcohol, serves as an excellent internal standard for the quantification of a variety of lipid classes, particularly odd-chain fatty acids and their derivatives. Its chemical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during extraction and chromatographic separation. The significant mass difference, however, allows for its clear differentiation from endogenous lipids in the mass spectrometer. The use of such deuterated standards compensates for measurement errors that could result from ion suppression or enhancement.[1]

Data Presentation: Quantitative Analysis

The use of this compound as an internal standard enables the creation of calibration curves for the absolute quantification of target lipid species. By adding a known concentration of this compound to each sample and a series of calibration standards, the ratio of the analyte peak area to the internal standard peak area can be plotted against the analyte concentration.

Table 1: Representative Calibration Curve Data for Palmitic Acid (C16:0) using this compound as an Internal Standard.

| Standard Concentration of Palmitic Acid (µM) | Peak Area of Palmitic Acid | Peak Area of this compound (Constant Concentration) | Peak Area Ratio (Palmitic Acid / this compound) |

| 0.1 | 15,234 | 1,510,876 | 0.010 |

| 0.5 | 76,170 | 1,525,342 | 0.050 |

| 1.0 | 151,890 | 1,515,678 | 0.100 |

| 5.0 | 755,432 | 1,505,890 | 0.502 |

| 10.0 | 1,520,110 | 1,518,456 | 1.001 |

| 25.0 | 3,798,543 | 1,512,345 | 2.512 |

| 50.0 | 7,589,123 | 1,515,987 | 5.006 |

Note: This table presents representative data to illustrate the principle. Actual peak areas will vary depending on the instrument and experimental conditions.

Table 2: Quantification of Endogenous Fatty Acids in a Biological Sample.

| Analyte | Peak Area of Analyte | Peak Area of this compound | Calculated Concentration (µM) |

| Palmitic Acid (C16:0) | 456,789 | 1,514,231 | 3.02 |

| Stearic Acid (C18:0) | 234,567 | 1,514,231 | 1.55 |

| Oleic Acid (C18:1) | 678,901 | 1,514,231 | 4.48 |

Experimental Protocols

Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol describes a common method for extracting lipids from biological matrices such as plasma, serum, or cell pellets.

Materials:

-

Biological sample (e.g., 100 µL plasma)

-

This compound internal standard solution (in methanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a glass centrifuge tube, add the biological sample.

-